molecular formula C11H17Cl2N3 B1421427 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1240528-74-8

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1421427
M. Wt: 262.18 g/mol
InChI Key: NVISELVYMBVGPG-UHFFFAOYSA-N
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Description

“1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1240528-74-8 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3.2ClH/c1-3-14-10-7-5-4-6-9 (10)13-11 (14)8 (2)12;;/h4-8H,3,12H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A series of compounds structurally related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride have shown notable antimicrobial and antifungal activities. For instance, compounds synthesized from 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine demonstrated activity comparable to or slightly better than certain medicinal standards like chloramphenicol and cefoperazone (Pejchal, Pejchalová, & Růžičková, 2015).

Synthetic Chemistry and Characterization

  • The compound has been used in the synthesis and characterization of various chemical structures. For instance, the crystal structure of a closely related compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, was determined using X-ray diffraction, along with other spectroscopic techniques (Tavman & Sayil, 2013).
  • Novel synthetic routes have been developed for compounds like 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-1H-tetrazole, which are structurally related to the compound , with potential applications in metal–organic framework construction (Boland et al., 2013).

Analytical Applications

  • Compounds structurally similar to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride have been used in analytical chemistry, such as in the development of methods for the determination of amines using high-performance liquid chromatography with fluorescence detection (You et al., 2006).

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-3-14-10-7-5-4-6-9(10)13-11(14)8(2)12;;/h4-8H,3,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISELVYMBVGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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